Cyclo(Ile-Leu) Demonstrates Potent Cytotoxicity Against HepG2 and LNCaP Cancer Cell Lines at 50 μg/mL, Outperforming Co-Isolated DKPs
In a study of metabolites from the mangrove fungus *Penicillium oxalicum*, Cyclo(Ile-Leu) (compound 3) at a concentration of 50 μg/mL exhibited evident inhibition of HepG2 and LNCaP cancer cell growth. This cytotoxic effect was comparable to that of cyclo-(Phe-Val) (compound 2) and cyclo-(Pro-Val) (compound 5), but notably distinct from the inactive compounds cyclo-(Val-Val) (4) and cyclo-(Pro-Gly) (6) isolated from the same extract .
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Evident inhibition of HepG2 and LNCaP cell growth at 50 μg/mL |
| Comparator Or Baseline | cyclo-(Phe-Val) (compound 2): evident inhibition; cyclo-(Pro-Val) (compound 5): evident inhibition; cyclo-(Val-Val) (4): inactive; cyclo-(Pro-Gly) (6): inactive |
| Quantified Difference | Cyclo(Ile-Leu) is among the active subset of six DKPs tested |
| Conditions | HepG2 and LNCaP cancer cell lines; MTT assay; 50 μg/mL concentration |
Why This Matters
This direct comparative data enables researchers to select Cyclo(Ile-Leu) over structurally similar but inactive DKPs when pursuing anticancer lead discovery from fungal metabolites.
